Substrate Specificity for CoA-Disulfide Reductase (CoADR) vs. Other Cellular Disulfides
CoA-disulfide is the cognate substrate for CoA-disulfide reductase (CoADR). In steady-state kinetic assays with S. aureus CoADR at pH 7.8, CoA-disulfide is reduced with a Km of 11 µM, while oxidized glutathione (GSSG), cystine, and pantethine show no measurable reduction activity . The P. horikoshii CoADR ortholog likewise shows no significant reductase activity with dephospho-CoA, confirming that the intact CoA moiety—including the 3'-phosphate—is essential for substrate recognition . This enzyme-level discrimination is absolute: neither glutathione reductase nor thioredoxin reductase can substitute for CoADR, and CoA-disulfide cannot be replaced by GSSG or cystine in CoADR-coupled assays.
| Evidence Dimension | Substrate specificity (Km and relative activity) |
|---|---|
| Target Compound Data | Km = 11 µM (S. aureus CoADR); full reduction activity |
| Comparator Or Baseline | GSSG, cystine, pantethine: no measurable reduction; dephospho-CoA: no significant reductase activity (P. horikoshii CoADR) |
| Quantified Difference | Qualitative: CoA-disulfide is a substrate; comparators are not substrates |
| Conditions | S. aureus CoADR: pH 7.8, NADPH co-substrate; P. horikoshii CoADR: 75°C, NAD(P)H co-substrate |
Why This Matters
For laboratories measuring CoADR activity or studying bacterial CoA redox metabolism, CoA-disulfide is the only chemically authentic substrate; substitution with GSSG, cystine, or dephospho-CoA will yield false-negative results and invalidate kinetic comparisons.
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- [2] Harris DR, et al. Discovery and characterization of a coenzyme A disulfide reductase from Pyrococcus horikoshii: Implications for the disulfide metabolism of anaerobic hyperthermophiles. FEBS J. 2005;272(5):1184-94. doi:10.1111/j.1742-4658.2005.04555.x View Source
